molecular formula C15H13N3O2S B2375062 5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 1223636-41-6

5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B2375062
CAS RN: 1223636-41-6
M. Wt: 299.35
InChI Key: VVEWOUWNTRWRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[b]thiophen ring, an oxadiazol ring, and a dihydropyridinone ring . The exact spatial arrangement of these rings and the associated functional groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature . It’s likely that the compound could undergo reactions typical of other compounds containing similar functional groups.

Scientific Research Applications

Antiviral Applications

1,3,4-Oxadiazole derivatives, such as the compound , have shown potential in antiviral applications. For example, certain 1,3,4-oxadiazole derivatives have exhibited significant antiviral activity against viruses like Feline herpes virus, Feline corona virus, Herpes simplex virus-1 and -2, and others. This suggests a potential application for the compound in antiviral drug development (Albratty, El-Sharkawy, & Alhazmi, 2019).

Anticancer Properties

Some derivatives of 1,3,4-oxadiazole have been studied for their anticancer properties. For instance, certain compounds containing the 1,3,4-oxadiazole moiety demonstrated cytotoxicity against cancer cell lines like HepG2, Caco-2, and PANC-1. This indicates the potential for the compound to be developed as an anticancer agent (Adimule et al., 2014).

Antimicrobial and Antifungal Applications

The 1,3,4-oxadiazole derivatives have also been researched for their antimicrobial and antifungal activities. Various studies have reported the effectiveness of these compounds against a range of bacterial and fungal species. This suggests a potential application of the compound in antimicrobial and antifungal drugs (Kocabalkanli, Ateş, & Ötük, 2001).

Insecticidal Activity

1,3,4-Oxadiazole derivatives have shown promising results in insecticidal applications. Studies have demonstrated that these compounds can be effective against pests like the diamondback moth, indicating a potential use in agricultural pest control (Qi et al., 2014).

Corrosion Inhibition

Research has also explored the use of 1,3,4-oxadiazole derivatives in corrosion inhibition, particularly for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Optoelectronic Applications

Certain 1,3,4-oxadiazole derivatives have been investigated for their optoelectronic properties. Their potential use in photonic, sensor, and optoelectronic devices has been highlighted, indicating their relevance in advanced material science (Naik et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known, as it does not appear to have been studied for biological activity .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Given the lack of information about this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications . This could include studies to determine its reactivity, stability, and any biological activity it may possess.

properties

IUPAC Name

5-[5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-18-8-10(5-6-13(18)19)14-16-17-15(20-14)12-7-9-3-2-4-11(9)21-12/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEWOUWNTRWRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(O2)C3=CC4=C(S3)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.